![molecular formula C10H7ClN2O3 B14328986 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate CAS No. 109702-73-0](/img/structure/B14328986.png)
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate is a diazonium compound characterized by the presence of a diazonium group attached to a chlorinated and methoxycarbonyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the chlorination of a methoxycarbonyl-substituted phenyl ring, followed by the introduction of a diazonium group through a diazotization reaction. This reaction is usually carried out under acidic conditions using sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted phenyl derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, or sodium hydroxide are commonly used.
Coupling Reactions: Phenols or aromatic amines in the presence of a base, such as sodium hydroxide, are typical reagents.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products:
Substitution Reactions: Substituted phenyl derivatives.
Coupling Reactions: Azo dyes.
Reduction Reactions: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
4-(Methoxycarbonyl)phenylboronic acid: Shares the methoxycarbonyl group but differs in the presence of a boronic acid group instead of a diazonium group.
Indoxacarb: Contains a methoxycarbonyl group and a chlorinated phenyl ring but is structurally different due to the presence of an oxadiazine ring.
Uniqueness: 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
109702-73-0 |
|---|---|
Molekularformel |
C10H7ClN2O3 |
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
methyl 4-chloro-2-(2-diazoacetyl)benzoate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10(15)7-3-2-6(11)4-8(7)9(14)5-13-12/h2-5H,1H3 |
InChI-Schlüssel |
FJUCTGHNVUGWBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
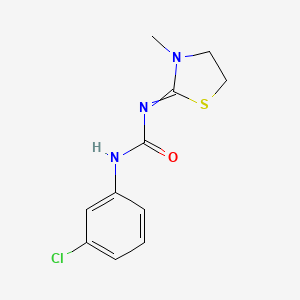
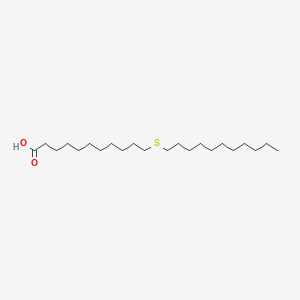
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
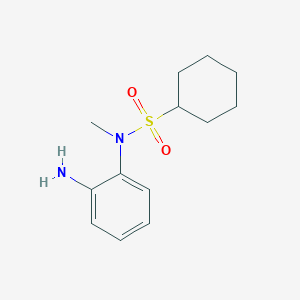
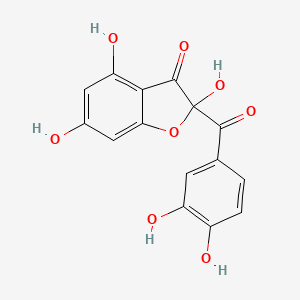
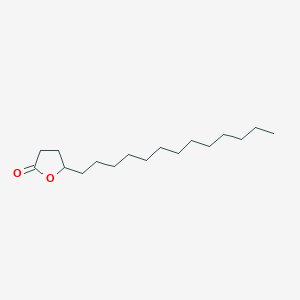
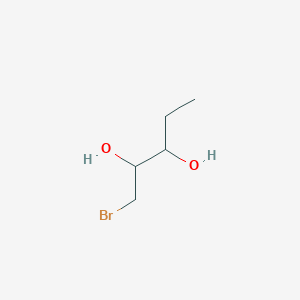

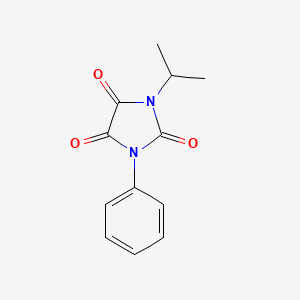

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
